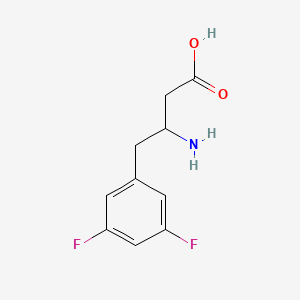
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to an octadecenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride typically involves the esterification of octadecenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to a series of reactions to introduce the amino and hydroxyl groups. One common method involves the use of reagents like ammonia and hydrogen peroxide under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sequential functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
化学反応の分析
Types of Reactions
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the octadecenoic acid backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Saturated octadecanoic acid derivatives
Substitution: Alkylated amino derivatives
科学的研究の応用
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also integrate into lipid membranes, affecting their fluidity and function.
類似化合物との比較
Similar Compounds
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrochloride
- Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrobromide
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrobromide
Uniqueness
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
特性
分子式 |
C20H40ClNO3 |
|---|---|
分子量 |
378.0 g/mol |
IUPAC名 |
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+; |
InChIキー |
MLZIFGYKDWQAAK-CMBBICFISA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)

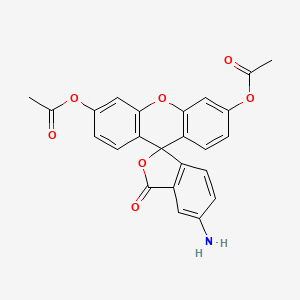
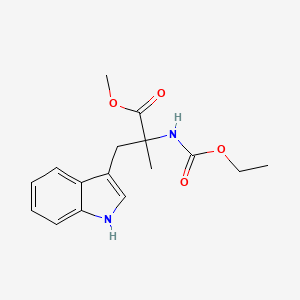


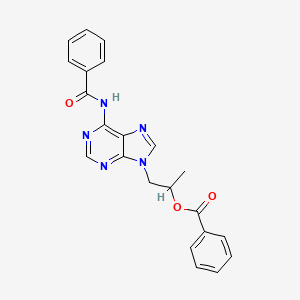

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
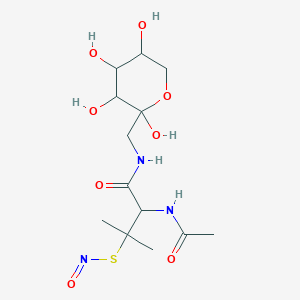
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
